



# Vicadrostat in Phase II Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vicadrostat |           |
| Cat. No.:            | B15135141   | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosages, experimental protocols, and mechanisms of action of **Vicadrostat** (BI 690517) as investigated in Phase II clinical trials. This information is intended to serve as a valuable resource for those involved in the research and development of novel therapeutics for cardio-renal diseases.

**Vicadrostat** is a novel, potent, and highly selective aldosterone synthase inhibitor. By blocking the final step in aldosterone synthesis, it aims to mitigate the detrimental effects of excessive aldosterone, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure.[1][2]

## **Quantitative Data Summary**

The following table summarizes the known dosages of **Vicadrostat** administered in a significant Phase II clinical trial for Chronic Kidney Disease (CKD).



| Clinical Trial<br>Identifier | Indication                             | Vicadrostat Dosage<br>Arms | Combination<br>Therapy                 |
|------------------------------|----------------------------------------|----------------------------|----------------------------------------|
| NCT05182840                  | Chronic Kidney<br>Disease              | 3 mg, once daily           | With or without<br>Empagliflozin 10 mg |
| 10 mg, once daily            | With or without<br>Empagliflozin 10 mg |                            |                                        |
| 20 mg, once daily            | With or without<br>Empagliflozin 10 mg | _                          |                                        |

Note: Specific dosage information for Phase II clinical trials of **Vicadrostat** in heart failure is not publicly available at this time. Phase III trials are underway to evaluate its efficacy and safety in this patient population, often in combination with other heart failure therapies.

## **Signaling Pathway of Vicadrostat**

**Vicadrostat**'s mechanism of action is centered on the inhibition of aldosterone synthase (CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By selectively blocking this enzyme, **Vicadrostat** reduces circulating levels of aldosterone, thereby mitigating its downstream pathological effects on the kidneys and cardiovascular system.





Click to download full resolution via product page

Vicadrostat's Mechanism of Action

## **Experimental Protocols**

The following is a detailed methodology for a key Phase II clinical trial (NCT05182840) investigating **Vicadrostat** in patients with Chronic Kidney Disease.[2][3][4]

Objective: To assess the efficacy, safety, and dose-response of multiple oral doses of **Vicadrostat**, alone or in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD.[2][5]

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.[3][5]



#### Patient Population:

- Inclusion Criteria:
  - Adults (≥18 years) with CKD.[5]
  - Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m<sup>2</sup>.[5]
  - Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.[5]</li>
  - Serum potassium level ≤4.8 mmol/L.
  - Stable treatment with a maximum tolerated dose of an angiotensin-converting enzyme
     (ACE) inhibitor or an angiotensin receptor blocker (ARB).[2]
- Exclusion Criteria:
  - History of type 1 diabetes.
  - Recent use of an SGLT2 inhibitor or a mineralocorticoid receptor antagonist (MRA).

Treatment Regimen: The study consisted of two randomization phases:[2][3]

- Run-in Period (8 weeks): 714 participants were randomized (1:1) to receive either empagliflozin 10 mg or a matching placebo once daily.[2]
- Treatment Period (14 weeks): 586 participants from the run-in period were then rerandomized (1:1:1:1) to one of the following groups, in addition to their assigned run-in treatment:[2][4]
  - Vicadrostat 3 mg once daily
  - Vicadrostat 10 mg once daily
  - Vicadrostat 20 mg once daily
  - Matching placebo once daily

#### Primary Endpoint:



 Percentage change in UACR from baseline (at the second randomization) to the end of the 14-week treatment period.[4]

#### Secondary Endpoints:

- Proportion of patients with a ≥30% reduction in UACR.[2]
- Change from baseline in eGFR.
- Change from baseline in serum potassium levels.

#### Safety Assessments:

 Monitoring of adverse events, with a special focus on hyperkalemia and adrenal insufficiency.[5]

## **Experimental Workflow**

The workflow for the NCT05182840 Phase II clinical trial is depicted in the following diagram.





Click to download full resolution via product page

NCT05182840 Experimental Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. karger.com [karger.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vicadrostat in Phase II Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135141#vicadrostat-dosage-in-phase-ii-clinicaltrials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com